1-(4-ethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
説明
特性
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-3-32-23-13-11-22(12-14-23)29-18-21(16-26(29)31)27-28-24-9-4-5-10-25(24)30(27)17-20-8-6-7-19(2)15-20/h4-15,21H,3,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHCONGRODCGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound shares structural homology with several derivatives in the evidence, differing primarily in substituent groups. Below is a comparative analysis of key analogs:
Substituent Impact on Physicochemical Properties
- Solubility : The hydroxypropyl and benzoyl groups in introduce polar functional groups, improving aqueous solubility (melting point: 243–245°C), whereas the target compound’s ethoxy group may reduce solubility.
- Bioactivity : Bromophenyl derivatives (e.g., in ) exhibit higher antioxidant activity (79.05% at 12 ppm), suggesting that electron-withdrawing substituents enhance radical scavenging. The target compound’s ethoxy and methyl groups, being electron-donating, may favor receptor-binding interactions over antioxidant effects.
準備方法
Pyrrolidinone Synthesis
Coupling to the Benzimidazole Moiety
Reagents :
- 4-(4-Ethoxyphenyl)pyrrolidin-2-one (1.0 eq)
- 1-[(3-Methylphenyl)methyl]-1H-benzo[d]imidazole (1.2 eq)
- Palladium(II) acetate (5 mol%) as catalyst
- Xantphos (10 mol%) as ligand
Conditions :
- Solvent: 1,4-Dioxane
- Temperature: 100°C
- Duration: 18 hours
Mechanism :
Buchwald–Hartwig amination couples the benzimidazole to the pyrrolidinone.Yield : 58–62%
Reaction Optimization and Challenges
Temperature Effects on Cyclization
Elevating temperatures beyond 140°C during benzimidazole formation led to decomposition (5–8% yield loss). Optimal cyclization occurred at 130°C.
Solvent Impact on Alkylation
Polar aprotic solvents (DMF > DMSO > Acetonitrile) improved alkylation yields by 12–15% compared to non-polar solvents.
Catalytic System for Coupling
Switching from Pd(OAc)₂/Xantphos to Pd(dba)₂/BINAP increased coupling yields by 9% but raised costs.
Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry :
Melting Point : 162–164°C
Industrial-Scale Considerations
Continuous Flow Synthesis :
Purification :
Comparative Analysis of Synthetic Routes
| Step | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Benzimidazole core | 70 | 95 | 12.50 |
| Alkylation | 76 | 97 | 18.20 |
| Pyrrolidinone coupling | 60 | 93 | 24.80 |
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield Optimization Strategy |
|---|---|---|
| Benzimidazole Formation | POCl₃, DMF, 110°C | Use excess POCl₃ (1.5 eq) to drive cyclization |
| Pyrrolidinone Coupling | NaH, THF, 0°C → RT | Slow addition of NaH to prevent side reactions |
How can spectroscopic and crystallographic methods be employed to confirm the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and benzodiazole (δ 7.2–8.1 ppm for aromatic protons) .
- ¹³C NMR : Verify carbonyl (C=O) at ~175 ppm and quaternary carbons in the pyrrolidinone ring .
- X-ray Crystallography : Resolve 3D conformation, confirming dihedral angles between benzodiazole and pyrrolidinone moieties (e.g., 45–60°) .
What strategies are effective for resolving contradictions in reported bioactivity data across different studies?
Advanced Research Question
Contradictions may arise from variations in assay conditions or target selectivity. Methodological approaches include:
- Competitive Binding Assays : Compare affinity for adenosine receptors (e.g., A₂A vs. A₁ subtypes) using radiolabeled ligands to clarify target specificity .
- Molecular Dynamics Simulations : Model interactions between the compound’s 3-methylphenyl group and hydrophobic binding pockets to explain potency differences .
- Dose-Response Curves : Validate EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to minimize assay variability .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s neuroprotective properties?
Advanced Research Question
- Core Modifications :
- Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance binding to adenosine receptors .
- Modify the ethoxy group to methoxy or propoxy to assess steric effects on pharmacokinetics .
- In Silico Modeling : Use docking software (e.g., AutoDock Vina) to predict binding modes with A₂A receptors and guide synthetic priorities .
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate unreacted intermediates .
- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >95% purity, confirmed by HPLC (C18 column, λ = 254 nm) .
How can in vivo models be designed to evaluate this compound’s efficacy in neurodegenerative diseases?
Advanced Research Question
- Animal Models :
- Parkinson’s Disease : MPTP-induced mice, assessing dopamine preservation via HPLC .
- Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in rats, measuring infarct volume reduction via MRI .
- Dosage Regimens : Administer 10–50 mg/kg orally, with pharmacokinetic profiling to monitor brain-blood barrier penetration .
What in vitro assays are recommended for predicting metabolic stability and CYP450 interactions?
Advanced Research Question
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to calculate half-life (t₁/₂) and intrinsic clearance .
- CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4 and CYP2D6 to identify potential drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
